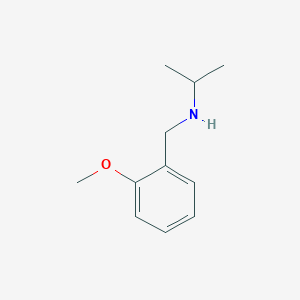

N-(2-Methoxybenzyl)-2-propanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Methoxybenzyl)-2-propanamine is a structural component found in a variety of psychoactive substances, particularly within the NBOMe class of drugs, which are known for their hallucinogenic effects. These substances have been associated with severe intoxications and fatalities due to their action as 5-HT2A receptor agonists, leading to a serotonin-like syndrome characterized by bizarre behavior, severe agitation, and seizures . The NBOMe derivatives, including 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe, are often distributed on blotter paper and have been analyzed using various mass spectrometry techniques .

Synthesis Analysis

The synthesis of N-(2-Methoxybenzyl)-2-propanamine derivatives involves multiple steps, including N-reductive alkylation and variations in substitution patterns on the aromatic rings . These synthetic routes are utilized to create a range of regioisomeric compounds with psychoactive properties. The synthesis of related compounds has been achieved from commercially available precursors, following a common synthetic pathway, and has been used to create novel psychoactive substances .

Molecular Structure Analysis

The molecular structure of N-(2-Methoxybenzyl)-2-propanamine derivatives has been extensively studied using techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared spectroscopy (GC-IR). These studies have provided insights into the fragmentation patterns and the position of methoxy group substitution on the benzyl aromatic ring . The vapor phase infrared spectra have been particularly useful in differentiating regioisomeric compounds that have nearly identical mass spectra .

Chemical Reactions Analysis

The chemical behavior of N-(2-Methoxybenzyl)-2-propanamine derivatives includes the potential for various reactions, such as the replacement of coordinated chloride in complexes with other ligands, as seen in the synthesis of optically active Lu(III) and Yb(III) complexes . Additionally, the presence of methoxy groups can influence the reactivity and the formation of specific isomers in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Methoxybenzyl)-2-propanamine derivatives are influenced by their molecular structure. The presence of methoxy groups and the specific arrangement of these groups can affect the boiling points, solubility, and overall stability of the compounds. The crystal structures of related compounds have been determined, revealing the presence of intra-molecular hydrogen bonding and C-H...π interactions that stabilize the crystal network . The conformation and structure of these compounds have also been investigated using X-ray analysis and quantum mechanical methods, providing further understanding of their stability and reactivity .

Wissenschaftliche Forschungsanwendungen

1. In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues

- Results or Outcomes : The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines, with the NBOMe drugs presenting lower EC50 values when compared to their counterparts .

2. Neurochemical and Behavioral Effects of 25B-NBOMe

- Results or Outcomes : 25B-NBOMe increased DA, 5-HT, and glutamate release in all studied brain regions, induced hallucinogenic activity, and lowered the recognition index (Ri) vs. control in the NOR test. It also decreased locomotor activity of rats in the OF test .

3. Comparative Neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) Hallucinogens and Their 2C Counterparts in Male Rats

- Results or Outcomes : The study found that N-methoxybenzylation of 2C compounds markedly increases their affinity for 5-HT 2A receptors .

4. Receptor Interaction Profiles of Novel N-2-methoxybenzyl

- Results or Outcomes : The study found that the N-2-methoxybenzyl substitution of 2C drugs increased the binding affinity at serotonergic 5-HT2A, 5-HT2C, adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors and monoamine transporters but reduced binding to 5-HT1A receptors and TAAR1 .

5. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines

- Results or Outcomes : The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines, with the NBOMe drugs presenting lower EC50 values when compared to their counterparts .

6. Receptor Interaction Profiles of Novel N-2-methoxybenzyl

Safety And Hazards

Zukünftige Richtungen

The future directions of research on “N-(2-Methoxybenzyl)-2-propanamine” and similar compounds could involve further exploration of their pharmacological properties and potential therapeutic applications . There is also a need for updated comprehensive analytical methods, particularly when analyzing biological matrices, for the search of newly emerging designer drugs .

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHRRDWIVPFDOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466464 |

Source

|

| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxybenzyl)-2-propanamine | |

CAS RN |

756474-36-9 |

Source

|

| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)